7-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Overview
Description
7-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Triazolopyrimidines, a class to which the specified compound belongs, are synthesized through various methods, including Biginelli protocol and reactions with aminoazoles. These methods have been used to create compounds with antimicrobial, antioxidant, and potential antifungal activities. For instance, a series of triazolopyrimidines was synthesized using Biginelli protocol, characterized by IR, NMR, mass spectroscopic techniques, and elemental analyses, and evaluated for antimicrobial and antioxidant activities (Gilava, Patel, Ram, & Chauhan, 2020).
Biological Activity and Potential Therapeutic Applications
Triazolopyrimidines have shown a range of biological activities, which could imply potential therapeutic applications for the specified compound. They have been investigated for their antibacterial, antifungal, and cytotoxic activities against various cell lines, highlighting their potential as lead compounds in drug discovery. For example, some newly synthesized triazolopyrimidine derivatives were assessed for their antibacterial and antifungal activity, indicating significant biological activity against tested microorganisms (Chauhan & Ram, 2019).
Antioxidant Properties
The antioxidant properties of triazolopyrimidines suggest their potential use in combatting oxidative stress-related diseases. The synthesis of specific triazolopyrimidines and evaluation of their antioxidant activity demonstrate the potential health benefits of these compounds, including the mitigation of oxidative damage (Gilava et al., 2020).
Properties
IUPAC Name |
7-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-12-18(20(28)25-14-6-4-5-7-16(14)29-2)19(26-21(24-12)22-11-23-26)13-8-9-15(27)17(10-13)30-3/h4-12,18-19,27H,1-3H3,(H,25,28)(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEFPRRCMWVIGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)O)OC)C(=O)NC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801104283 | |
Record name | 1,5,6,7-Tetrahydro-7-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801104283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212065-91-2 | |
Record name | 1,5,6,7-Tetrahydro-7-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1212065-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5,6,7-Tetrahydro-7-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801104283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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